5-(4-Benzyloxyphenyl)-2-formylphenol
CAS No.: 1261903-11-0
Cat. No.: VC8014330
Molecular Formula: C20H16O3
Molecular Weight: 304.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261903-11-0 |
|---|---|
| Molecular Formula | C20H16O3 |
| Molecular Weight | 304.3 |
| IUPAC Name | 2-hydroxy-4-(4-phenylmethoxyphenyl)benzaldehyde |
| Standard InChI | InChI=1S/C20H16O3/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2 |
| Standard InChI Key | FMLOKAZPMXJPQK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O |
Introduction
5-(4-Benzyloxyphenyl)-2-formylphenol is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a benzyloxy group attached to a phenyl ring and a formyl group on another phenyl ring.
Synthesis Methods
The synthesis of 5-(4-Benzyloxyphenyl)-2-formylphenol typically involves several steps, starting from readily available aromatic compounds. A common approach might include the following:
-
Starting Materials: The synthesis could begin with 4-hydroxybenzaldehyde and benzyl chloride or benzyl bromide for the benzyloxy substitution.
-
Benzyloxylation: The hydroxyl group on the benzaldehyde derivative is replaced with a benzyloxy group using benzyl chloride or benzyl bromide in the presence of a base.
-
Coupling Reaction: The resulting 4-benzyloxybenzaldehyde is then coupled with another aromatic compound (e.g., 2-formylphenol) through a suitable coupling reaction, such as the Suzuki-Miyaura reaction.
Applications and Research Findings
5-(4-Benzyloxyphenyl)-2-formylphenol is primarily used in laboratory settings for research purposes. Its applications can be diverse, including:
-
Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or diseases.
-
Organic Synthesis: The compound is useful as a building block for synthesizing more complex organic molecules due to its reactive formyl and benzyloxy groups.
-
Biological Studies: It could be investigated for its potential biological activities, such as antioxidant or anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume